2-[(2-Furylmethyl)amino]ethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSIOJMHRGFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Functional Group Analysis in the Context of Research Chemistry
The molecular structure of 2-[(2-Furylmethyl)amino]ethanol consists of a furan (B31954) ring attached to an ethanolamine (B43304) moiety via a methylene (B1212753) bridge. The compound has the chemical formula C₇H₁₁NO₂ and a molecular weight of approximately 141.17 g/mol . hit2lead.comsigmaaldrich.com Analysis of its structure reveals several key functional groups that dictate its chemical behavior and research interest: a furan ring, a secondary amine, and a primary alcohol.
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This aromatic character makes it a versatile building block in organic synthesis. numberanalytics.comtubitak.gov.tr The secondary amine (-NH-) and the primary alcohol (-OH) group are part of the ethanolamine side chain. These groups introduce polarity to the molecule and have the capacity for hydrogen bonding, which can influence its solubility and interactions with other molecules. cymitquimica.com The combination of a heterocyclic aromatic system with the functional groups of an amino alcohol makes this compound and its derivatives interesting candidates for investigation in various chemical fields. cymitquimica.com A patent for preparing the related compound 2-(2-furyl) ethanol (B145695) amine highlights its utility as a starting material for creating 5-heterocyclic-substituted oxazolidine (B1195125) compounds. google.comgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4439-22-9 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 |
| Form | Liquid |
| LogP | 0.09 |
| Rotatable Bonds | 4 |
Source: hit2lead.com
Academic Significance and Research Trajectories of Furan and Ethanolamine Containing Compounds
Direct Synthesis Approaches and Reaction Optimization
The direct synthesis of this compound primarily involves the formation of the crucial carbon-nitrogen bond between the furan moiety and the ethanolamine backbone. Optimization of these reactions focuses on improving yield, purity, and process efficiency while minimizing side reactions like the potential decomposition of the acid-sensitive furan ring. google.com
Conventional Solution-Phase Synthesis Techniques
Solution-phase synthesis represents the classical and often most scalable approach to preparing this compound. libretexts.org These methods, while sometimes requiring multiple steps and purification of intermediates, are well-established in organic synthesis. wikipedia.orgresearchgate.net
A primary route is the reductive amination of 2-furaldehyde with ethanolamine. This two-step, one-pot reaction first involves the condensation of the aldehyde and amine to form a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride.
Another significant conventional method begins with a 2-acylfuran derivative. For instance, a patented process describes the reaction of 2-chloroacetylfuran with hexamethylene tetraamine, followed by an acid-mediated rearrangement in ethanol (B145695) to yield an aminomethyl ketone intermediate. epo.orggoogle.com This ketone is then reduced to the final amino alcohol product. epo.org This multi-step approach highlights the use of protecting groups and functional group interconversions common in solution-phase synthesis. slideshare.net
| Method | Starting Materials | Key Reagents | Intermediate | Notes |
| Reductive Amination | 2-Furaldehyde, Ethanolamine | Sodium Borohydride or H₂/Catalyst | Schiff Base (Imine) | A direct and common method for forming secondary amines. |
| From Acylfuran | 2-Chloroacetylfuran, Ethanolamine precursor (via Hexamethylene tetraamine) | HCl, Ethanol, H₂/Raney® Nickel | 2-(2-Furyl)aminomethylketone | A multi-step process involving a ketone reduction. google.comepo.org |
This table provides a summary of conventional solution-phase synthetic routes.
Catalytic Protocols in this compound Formation
Catalysis plays a pivotal role in optimizing the synthesis of this compound, offering milder reaction conditions, higher selectivity, and improved yields. Catalytic hydrogenation is a cornerstone of this approach.
In the synthesis starting from 2-chloroacetylfuran, the final step involves the catalytic reduction of the 2-(2-furyl)aminomethylketone intermediate. Raney® Nickel is a frequently cited catalyst for this hydrogenation, typically conducted under elevated hydrogen pressure. google.comepo.org The choice of catalyst is critical, as harsh conditions can lead to the reduction or cleavage of the furan ring itself. epo.org
For reductive amination pathways, heterogeneous catalysts like palladium on carbon (Pd/C) are effective for the hydrogenation of the imine intermediate. In some related syntheses of furan-based alcohols, specific catalysts like aluminum isopropoxide have been used for ketone reduction, as they can be more selective and prevent unwanted ring reactions compared to more aggressive hydrogenation catalysts. epo.orggoogle.com The broader field of amino alcohol synthesis has also seen the development of novel catalysts, such as iron(II) phthalocyanine , for the direct conversion of alkenes to amino alcohols, indicating a trend towards more efficient and direct catalytic methods. nih.gov
| Catalyst | Reaction Type | Substrate | Purpose | Reference |
| Raney® Nickel | Hydrogenation | 2-(2-Furyl)aminomethylketone | Reduction of ketone to alcohol. | google.comepo.org |
| Palladium on Carbon (Pd/C) | Hydrogenation | Imine from 2-furaldehyde | Reduction of imine to secondary amine. | |
| Aluminum Isopropoxide | Reduction (Meerwein-Ponndorf-Verley) | Ketone | Selective ketone reduction while preserving the furan ring. | epo.org |
| Iron(II) Phthalocyanine | Aminohydroxylation | Alkenes | Direct synthesis of unprotected amino alcohols (general method). | nih.gov |
This table summarizes various catalysts used in the formation of this compound and related structures.
Strategic Synthesis of Derivatized this compound Structures
The this compound scaffold serves as a versatile template for the creation of a wide range of derivatives. Strategic modifications at the nitrogen or oxygen atoms, or the incorporation of the entire moiety into larger ring systems, yield new chemical entities with diverse properties.
Synthesis of Nitrogen-Substituted Derivatives
Modification of the secondary amine nitrogen is a common strategy to produce N-substituted analogues. Standard alkylation or arylation reactions can be employed. For example, reacting this compound with alkyl or benzyl (B1604629) halides in the presence of a base would yield the corresponding tertiary amine. A reported synthesis of 2-(N-Benzyl{2-[benzyl(2-furylmethyl)amino]-1-phenylethyl}amino)ethanol demonstrates the attachment of complex substituents to the amino group, showcasing the scaffold's utility in building intricate molecules. rsc.org Similarly, N-arylation can be achieved, as shown in the synthesis of N-(2-Furylmethyl)-N-phenylamine from furylmethyl halides and substituted anilines. These reactions expand the structural diversity accessible from the parent compound.
| Parent Scaffold | Reagent | Reaction Type | Product Class |
| This compound | Benzyl Halide | N-Alkylation | N-Benzyl Tertiary Amine |
| This compound | Substituted Aniline | N-Arylation | N-Aryl Tertiary Amine |
| 2-Furylmethylamine | Phenylacetaldehyde, Benzyl Halide | Reductive Amination / N-Alkylation | Complex Tertiary Amines rsc.org |
This table outlines strategies for creating nitrogen-substituted derivatives.
Synthesis of Oxygen-Substituted Derivatives
Derivatization at the primary alcohol function of the ethanolamine side chain offers another avenue for creating analogues. Standard organic transformations can be applied to modify the hydroxyl group.
Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base or catalyst, will yield the corresponding esters.
While direct examples of O-substitution on this compound are not prevalent in the provided literature, the synthesis of related furan derivatives, such as furfuryl ethers from furfural (B47365) via reductive etherification, demonstrates the feasibility of modifying oxygen functionalities within this class of compounds. mdpi.com Furthermore, the synthesis of aminoethanol derivatives with additional hydroxyl groups, such as 2-endo-hexadecylamino-5-norbornene-2,3-exo-dimethanol, illustrates the broader principle of creating more complex oxygen-substituted structures. nih.gov
Incorporation into Complex Heterocyclic Systems
The this compound structure is a valuable building block for the synthesis of more complex heterocyclic systems. The inherent functionality—a secondary amine and a primary alcohol—allows it to participate in cyclization reactions to form new rings.
For example, the furylmethylamino moiety has been successfully incorporated into a morpholine ring system, yielding compounds like 4-Dibenzyl-N-((2-furylmethyl)-3-phenylmorpholin-2-amine. rsc.org In another instance, the 2-(furylmethyl)amino group has been attached to a pyrimidine (B1678525) core, resulting in structures such as 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid. These examples demonstrate that the title compound can act as a synthon for introducing the furylmethylaminoethanol motif into a wide variety of other heterocyclic frameworks, including thienoquinolines and isoindolediones. google.comworldresearchersassociations.com
| Target Heterocycle | Synthetic Strategy | Resulting Compound Example | Reference |
| Morpholine | Multi-component reaction involving an amino alcohol, boronic acid, glyoxal, and a furfurylamine. | 4-Dibenzyl-N-((2-furylmethyl)-3-phenylmorpholin-2-amine) | rsc.org |
| Pyrimidine | Nucleophilic substitution of a halogenated pyrimidine with furfurylamine. | 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid | |
| Isoindol-1,3-dione | Reaction of a furan precursor with maleic anhydride, followed by reaction with an amine. | Substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones | google.com |
This table illustrates the incorporation of the furylmethylamino scaffold into larger heterocyclic systems.
Emerging Synthetic Paradigms
Recent advancements in organic synthesis have provided powerful new tools for the construction of complex molecules like this compound. These emerging paradigms prioritize not only high yields and purity but also efficiency, sustainability, and the ability to rapidly generate and test molecular diversity.
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. In the context of synthesizing this compound and its analogues, this often involves solvent-free reactions, the use of water as a benign solvent, and one-pot procedures that reduce waste and energy consumption. rsc.orgacs.org
A notable green synthetic method is the one-pot, four-component synthesis of complex amino alcohols, which can be performed without any solvent. rsc.org This approach, which is applicable to the synthesis of analogues containing the furylmethyl moiety, demonstrates the feasibility of forming multiple bonds in a single operation, thereby increasing efficiency and reducing the environmental footprint. rsc.org The use of water as a solvent, often termed "aquachemistry," represents another significant green approach, leveraging the unique properties of water to influence reactivity and facilitate expedient isolation of organic products. acs.org
| Green Chemistry Approach | Key Features | Compound Type | Reference |
| Solvent-Free Synthesis | One-pot, four-component reaction; Microwave irradiation | Aminomorpholines and diaminoalcohols | rsc.org |
| Aquachemistry | Reactions performed in water, avoiding organic co-solvents | Various organic compounds | acs.org |
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. beilstein-journals.orgscispace.com This technology is particularly effective for the synthesis of heterocyclic compounds and their derivatives.
The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. For instance, a one-pot synthesis of hydantoins from amino acids was achieved in under two hours using microwave heating in water. beilstein-journals.org In the synthesis of 2-aminomorpholines, an analogue structure, a mixture was irradiated in a sealed microwave reactor at 110°C for just 15 minutes to achieve the desired product. rsc.org Similarly, the synthesis of certain benzo[h]chromene derivatives was completed in 2 minutes at 140°C under microwave conditions, yielding products not attainable through classical heating. scispace.com These examples underscore the potential of microwave assistance to significantly enhance the efficiency of synthesizing this compound and its analogues. nih.govnih.gov
| Reaction Type | Precursors | Conditions | Time | Yield | Reference |
| 2-Aminomorpholine Synthesis | Boronic acid, aminoalcohol, glyoxal, amine | Solvent-free, 110°C, Microwave | 15 min | 52-76% | rsc.org |
| Hydantoin Synthesis | Amino acids, KOCN | Water, Microwave | < 2 hrs | 34-89% | beilstein-journals.org |
| Pyrrole Synthesis | Enamines, Sodium Ethoxide | Ethanol, Microwave | 30 min | 55-86% | mdpi.com |
| Benzo[h]chromene Synthesis | Naphthol, Aldehyde, Nitrile | Ethanol, 400W, 140°C, Microwave | 2 min | 72-79% | scispace.com |
To accelerate the discovery and optimization of new chemical entities, automated and high-throughput synthesis methodologies are increasingly employed. These approaches allow for the rapid generation of a large number of compounds in parallel, facilitating the exploration of structure-activity relationships.
Fully automated synthesizers can perform complex multi-step reactions, including purification and formulation, in a fraction of the time required for manual synthesis. For example, the automated synthesis of a complex molecule was completed in just 12 minutes, delivering a final product with over 99.5% chemical purity. d-nb.info High-throughput experimentation (HTE) platforms, often utilizing microtiter plates, enable the rapid screening of reaction conditions on a very small scale (e.g., 10 μmol) to identify optimal parameters. acs.org Cutting-edge techniques like acoustic droplet ejection technology further miniaturize this process, allowing for reaction screening on the nanomole scale. acs.org These technologies are invaluable for efficiently optimizing the synthesis of this compound analogues and exploring a wide range of structural variations. glycoforum.gr.jp
| Technology | Scale | Key Advantage | Application | Reference |
| Automated Synthesizer | Lab-scale | Speed, Reproducibility, High Purity | Radiolabeled peptide synthesis | d-nb.info |
| High-Throughput Experimentation | 10 μmol | Rapid optimization of reaction parameters | Multicomponent amine synthesis | acs.org |
| Acoustic Droplet Ejection | Nanomole | Miniaturized screening | Indole synthesis | acs.org |
Chiral Synthesis and Stereoselective Preparation of this compound Analogues
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the chiral synthesis and stereoselective preparation of this compound analogues is of paramount importance. These methods aim to produce a single enantiomer or diastereomer in high purity.
Several powerful strategies have been developed for this purpose. Asymmetric catalysis, using chiral metal complexes or organocatalysts, is a prominent approach. For instance, the asymmetric addition of a (2-furyl)aluminium reagent to ketones, catalyzed by a titanium complex of (S)-BINOL, can produce chiral tertiary furyl alcohols with high enantiomeric excess (ee) of 87–93%. rsc.org Another advanced method is ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, which yields chiral 1,2-amino alcohols with enantioselectivities often exceeding 99% ee. nih.gov
Biocatalysis, which utilizes enzymes to perform stereoselective transformations, offers another highly effective route. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent conversion rates and enantioselectivities (>99% ee). researchgate.netfrontiersin.org These enzymatic methods are often conducted under mild conditions and are highly specific, making them attractive for pharmaceutical synthesis. mdpi.com
| Method | Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | Titanium catalyst of (S)-BINOL | Ketones | Chiral tertiary 2-furyl alcohols | 87-93% | rsc.org |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% | nih.gov |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | Chiral amino alcohols | >99% | frontiersin.org |
| Electrocatalytic Cross-Coupling | Serine-derived chiral acid | Aryl, alkenyl, alkyl fragments | Enantiopure amino alcohols | Not specified | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 2 Furylmethyl Amino Ethanol
Elucidation of Fundamental Reaction Mechanisms
The unique structure of 2-[(2-Furylmethyl)amino]ethanol, which incorporates a secondary amine, a primary hydroxyl group, and a furan (B31954) moiety, dictates its chemical behavior. The interplay between these functional groups allows for a variety of reaction mechanisms.
Nucleophilic Substitution Reactions Involving the Amine and Hydroxyl Functionalities
Both the nitrogen atom of the secondary amine and the oxygen atom of the primary hydroxyl group possess lone pairs of electrons, enabling them to act as nucleophiles. However, their direct participation in nucleophilic substitution often requires activation of the electrophilic partner or the hydroxyl group itself.
A significant mechanism involving both functionalities is the catalytic N-alkylation of the amine using an alcohol as the alkylating agent, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.net This process, while appearing as a simple substitution, proceeds through a multi-step sequence facilitated by a metal catalyst:
Dehydrogenation: The catalyst transiently removes hydrogen from the reactant alcohol (e.g., ethanol), oxidizing it to its corresponding aldehyde (acetaldehyde). researchgate.netrug.nl
Imine/Iminium Formation: The secondary amine of this compound performs a nucleophilic attack on the newly formed aldehyde. Subsequent dehydration results in the formation of a cationic iminium intermediate.
Hydrogenation: The catalyst, which had "borrowed" the hydrogen, transfers it back to the iminium intermediate, reducing it to the final, more substituted amine product. researchgate.netrug.nl
Oxidation and Reduction Pathways
The oxidation and reduction of this compound are centered on its alcohol and furan functionalities. The primary alcohol can be oxidized to the corresponding aldehyde. This oxidation is a crucial initial step in the "borrowing hydrogen" mechanism for N-alkylation reactions, where the alcohol on a separate molecule is oxidized. researchgate.net
Conversely, the furan ring, which is derived from furfural (B47365), can undergo reduction. Catalytic hydrogenation can selectively reduce the furan ring to a tetrahydrofuran (B95107) (THF) ring. mdpi.com For instance, the conversion of furfural to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol (THFA) is a common industrial process. mdpi.comdtu.dk This suggests that under specific catalytic conditions, the furan ring of this compound could be hydrogenated to yield 2-{[Tetrahydrofuran-2-ylmethyl)amino}ethanol. The aldehyde group of furfural itself is readily reduced to an alcohol using various catalytic systems, a reaction that precedes the formation of the title compound from furfural and ethanolamine (B43304) via reductive amination. mdpi.comdtu.dk
Acid-Base Catalyzed Transformations
The inherent basicity of the secondary amine and the weak acidity of the hydroxyl group play a pivotal role in catalysis. The formation of imines and iminium ions from the reaction of the amine with carbonyl compounds is frequently catalyzed by acid. researchgate.net A catalytic amount of a weak acid, such as glacial acetic acid, facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (water). researchgate.netnih.gov
The amine itself can act as a base, and its nucleophilicity is pH-dependent. In strongly acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which quenches its nucleophilicity. Therefore, many reactions involving the amine as a nucleophile are performed under neutral or weakly acidic/basic conditions.
Derivatization Chemistry and Functional Group Transformations
The presence of reactive amine and hydroxyl groups makes this compound a versatile substrate for synthesizing a range of derivatives through functional group transformations.
Formation of Schiff Bases and Imines
The secondary amine in this compound reacts with aldehydes and ketones to form iminium ions, which are the quaternary ammonium analogues of Schiff bases (imines) that are formed from primary amines. nih.govderpharmachemica.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine (hemiaminal) intermediate. In the presence of an acid catalyst, this intermediate is dehydrated to yield the final iminium species. researchgate.netnih.gov This reversible reaction is a cornerstone of reductive amination, where the in situ-formed iminium ion is subsequently reduced to a tertiary amine. This pathway is fundamental to the N-alkylation of this compound. researchgate.netd-nb.info
Acylation and Alkylation Reactions of Amino and Hydroxyl Groups
Alkylation Reactions The secondary amine is readily alkylated to a tertiary amine. A prominent green chemistry approach is the N-alkylation using alcohols as alkylating agents, which proceeds via the "borrowing hydrogen" mechanism described previously. researchgate.net This method avoids the use of pre-activated alkyl halides and generates water as the sole byproduct. rug.nl Various transition metal catalysts are effective for this transformation. acs.org
| Catalyst System | Amine Substrate | Alcohol Substrate | Key Conditions | Reference |
|---|---|---|---|---|
| Iron/Amino Acid Complex | Primary/Secondary Amines | Aliphatic Alcohols | - | rug.nl |
| Ruthenium Pincer Complex | Anilines, Heteroaromatic Amines | Furfuryl alcohol, 2-Thiophenemethanol | 1 mol% catalyst | acs.org |
| Iridium-NHC Complex | Primary Amines | Primary Alcohols | 40–60 °C, Protic Solvents | researchgate.net |
Acylation Reactions Both the amino and hydroxyl groups can undergo acylation with reagents like acid chlorides, anhydrides, or esters to form amides and esters, respectively. Due to the higher nucleophilicity of the amine compared to the alcohol, chemoselective N-acylation is readily achievable. acs.org
Studies on the closely related 5-hydroxymethylfurfurylamine (HMFA), which has a primary amine and a primary alcohol, demonstrate this selectivity. Using enzyme catalysis (Candida antarctica lipase (B570770) B), the primary amine group can be selectively acylated using non-activated esters, leaving the hydroxyl group untouched. acs.org The formation of the N,O-diacylated product occurs only when a large excess of the acyl donor is used. acs.org This high degree of selectivity allows for the synthesis of orthogonally protected derivatives.
| Acyl Donor (Ester) | Product(s) | Selectivity | Key Findings | Reference |
|---|---|---|---|---|
| Ethyl Acetate (controlled amount) | N-acetyl HMFA | High N-selectivity | Chemoselective N-acylation is achieved with stoichiometric control. | acs.org |
| Ethyl Acetate (large excess) | N-acetyl HMFA and N,O-diacetyl HMFA | Loss of selectivity | Excess acyl donor leads to acylation of the hydroxyl group. | acs.org |
| Various non-activated esters | Series of N-acyl HMFA derivatives | High N-selectivity | Demonstrates broad substrate scope for selective N-acylation. | acs.org |
| Ethyl methoxyacetate (B1198184) followed by vinyl acetate | Orthogonally protected amido ester | Sequential N- then O-acylation | A one-pot sequential process yields the orthogonally protected derivative. | acs.org |
Cyclization Reactions Leading to Novel Ring Systems
The structure of this compound is inherently suited for intramolecular cyclization reactions, which could lead to the formation of novel heterocyclic systems. The furan moiety can act as a diene in Diels-Alder reactions, a common strategy for constructing polycyclic frameworks.
While direct studies on the intramolecular Diels-Alder (IMDA) reactions of this compound are not readily found, research on analogous systems, such as N-allyl-N-(2-furylmethyl)amides, provides significant insight. The intramolecular Diels-Alder reaction of these amides leads to the formation of exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enes. The success and stereochemical outcome of this cycloaddition are influenced by the nature of the amide substituent. This suggests that if the hydroxyl group of this compound were tethered to a dienophile, a similar IMDA reaction could be feasible, potentially yielding complex bridged ring systems.
Furthermore, the furan ring can participate in other modes of cyclization. For instance, the reaction of 2,6-bis(furan-2-ylmethylidene)cyclohexanone with cyanoethanethioamide results in a cyclization to form a 4-(furan-2-yl)-8-(furan-2-ylmethylene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. This transformation highlights the reactivity of the furan ring in concert with other functionalities to build complex heterocyclic structures.
The aminoethanol side chain also offers routes to cyclization. Tandem sulfamoylation and aza-Michael cyclization reactions have been explored for the synthesis of oxathiazinane dioxide heterocycles from unsaturated alcohols. It is conceivable that this compound could undergo derivatization to an appropriate Michael acceptor, followed by an intramolecular aza-Michael addition to form a six-membered heterocyclic ring containing nitrogen and sulfur.
Reaction Kinetics and Thermodynamic Studies
Detailed reaction kinetics and thermodynamic studies specifically for this compound are not prevalent in the existing scientific literature. However, the study of structurally similar molecules, particularly other aminoethanols, can provide a framework for understanding the potential kinetic and thermodynamic behavior of this compound.
For example, extensive research has been conducted on the reaction kinetics of 2-((2-aminoethyl)amino)ethanol (AEEA) with carbon dioxide, a process relevant to industrial gas purification. These studies often employ techniques such as the stopped-flow method to measure pseudo-first-order rate constants under various conditions of temperature and concentration. The zwitterion mechanism is frequently used to model the reaction, where the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated.
Should kinetic studies be undertaken for this compound, similar methodologies could be applied to investigate its reactions, for instance, with electrophiles. The rate of reaction would be influenced by the electronic properties of the furan ring and the steric environment of the secondary amine.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction or solvation are crucial for understanding the feasibility and spontaneity of chemical processes. Studies on the thermodynamic properties of various ethanolamines in different solvents have been reported. For example, the molar solubility and solvation parameters of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) have been evaluated in ethanol-water mixtures at different temperatures to determine the thermodynamic driving forces of the dissolution process. Similar investigations for this compound would provide valuable data on its behavior in solution and its potential for various applications.
Theoretical studies using quantum chemical calculations have also been employed to investigate the reaction kinetics of furan derivatives. For instance, the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals has been studied to determine rate constants and understand the reaction mechanism at a molecular level. Such computational approaches could be a powerful tool to predict the reactivity and thermodynamic properties of this compound in the absence of extensive experimental data.
Advanced Spectroscopic and Computational Characterization of 2 2 Furylmethyl Amino Ethanol and Its Derivatives
Spectroscopic Methods for Structural Elucidation
No published studies containing detailed ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 2-[(2-Furylmethyl)amino]ethanol could be located. Therefore, tables of chemical shifts (δ), coupling constants (J), and correlation data cannot be provided.
Specific IR and Raman spectroscopic data, including tables of vibrational frequencies and their corresponding assignments for the functional groups present in this compound, are not available in the reviewed literature.
There are no available UV-Vis spectroscopic studies for this compound. As a result, information on its electronic transitions and maximum absorption wavelengths (λmax) cannot be presented.
Detailed mass spectrometry analysis, including the identification of the molecular ion peak and a characterization of the fragmentation pattern for this compound, has not been reported.
Crystallographic Analysis
A search for crystallographic data reveals that the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. Therefore, no information on its crystal system, space group, unit cell parameters, or atomic coordinates is available.
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry provides powerful tools for predicting the molecular properties and reactivity of compounds like this compound, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netacs.orgresearchgate.netpku.edu.cnmdpi.com It is widely applied to furan (B31954) derivatives to calculate equilibrium geometries, rotational barriers, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netdigitaloceanspaces.com
For this compound, DFT calculations can optimize the molecular geometry to find the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. mkuniversity.ac.in Analysis of the HOMO and LUMO orbitals can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively, offering insights into its reactivity in chemical reactions. mdpi.comdigitaloceanspaces.com For example, DFT studies on furan derivatives have been used to understand reaction mechanisms and selectivity. acs.orgpku.edu.cn The calculations can also determine energetic properties like formation energy and ionization potential, which are crucial for understanding the molecule's stability and reaction pathways. digitaloceanspaces.comnih.gov
Table 2: Hypothetical DFT-Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Dipole Moment | 2.5 Debye |
Note: These values are representative for a furan derivative and are generated for illustrative purposes based on typical DFT outcomes.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govaip.orgmdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can provide detailed insights into its conformational behavior. nih.govresearchgate.net These simulations model the interactions between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom, revealing the different shapes (conformers) the molecule can adopt and the transitions between them. nih.gov
An MD simulation of this compound, typically in an explicit solvent like water, would explore its conformational landscape. acs.orgacs.org The analysis would focus on the distribution of dihedral angles, the stability of different conformers, and the role of intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. nih.govresearchgate.net Such studies on similar molecules, like furan-based arylamides, have shown how the interplay of intramolecular hydrogen bonding and solvent effects governs conformational preferences. nih.govresearchgate.net The results can be used to understand how the molecule's shape influences its physical and chemical properties.
Table 3: Example Conformational Analysis from Molecular Dynamics
| Conformer | Key Dihedral Angle(s) (°) | Relative Population (%) | Intramolecular H-Bond Present |
|---|---|---|---|
| A (Extended) | C-C-N-C: ~180, C-O-C-C: ~175 | 40 | No |
| B (Gauche) | C-C-N-C: ~65, C-O-C-C: ~70 | 55 | Yes (O-H···N) |
| C (Eclipsed) | C-C-N-C: ~0, C-O-C-C: ~5 | 5 | No |
Note: Data is hypothetical, illustrating how MD simulations can quantify the relative stability and structural features of different molecular conformations.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. drugdesign.orgprotoqsar.com The fundamental principle is that the structure of a molecule determines its properties. protoqsar.com In the context of this compound and its derivatives, QSAR studies can be developed to predict various chemical properties, such as solubility, boiling point, or reactivity, without the need for experimental measurement for every new compound. biointerfaceresearch.com
To build a QSAR model, a series of derivatives of this compound would be synthesized or computationally designed. drugdesign.org For each molecule, a set of numerical parameters known as molecular descriptors would be calculated. protoqsar.com These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., lipophilicity represented by LogP). digitaloceanspaces.comnih.gov Statistical methods are then used to create a regression model that links these descriptors to the chemical property of interest. digitaloceanspaces.comnih.govnih.gov Such models have been successfully applied to various classes of furan derivatives to predict properties ranging from biological activity to corrosion inhibition efficiency. digitaloceanspaces.comnih.goviiarjournals.org
Table 4: Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor Type | Descriptor Example | Role in Predicting Chemical Properties |
|---|---|---|
| Electronic | Electronegativity (χ) | Influences bond polarity and reactivity. digitaloceanspaces.com |
| Thermodynamic | Formation Energy | Relates to the stability of the molecule. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts solubility in polar and non-polar environments. nih.gov |
| Topological | Molecular Weight | Basic descriptor related to size and transport properties. nih.gov |
| Quantum Chemical | HOMO Energy | Indicates the tendency to donate electrons in a reaction. digitaloceanspaces.com |
Note: This table lists common descriptors used in QSAR studies to model chemical properties.
Lack of Specific Research Data on this compound in Materials and Polymer Science
A comprehensive review of scientific literature and chemical databases reveals a significant gap in research pertaining to the specific applications of the chemical compound this compound in the fields of materials science and polymer chemistry. Despite the individual functionalities of its constituent parts—the furan ring and the amino-ethanol group—suggesting potential utility, there is no specific published research detailing its integration into functional materials or its use in the development of novel polymeric architectures as a monomer.
The furan moiety, derivable from renewable biomass sources, is of significant interest in polymer chemistry. It is a key component in creating bio-based polymers and is particularly valued for its ability to participate in reversible Diels-Alder reactions, which is a powerful tool for designing self-healing and recyclable polymer networks. Similarly, furfurylamine, a closely related compound, has been explored as a monomer for producing polyamides and polyureas, and in the synthesis of benzoxazine (B1645224) resins.
The amino-ethanol portion of the molecule also has established roles in polymer science. Ethanolamines can be used to create derivatives of polyethyleneimine and to functionalize other polymers, imparting specific properties related to adhesion, curing, or hydrophilicity.
However, the combination of these two functional groups in the single molecule this compound has not been a subject of focused study within the contexts requested. As a result, there is no available data on its use as a precursor for polymer synthesis, its role in supramolecular assemblies, or any specific polymerization reactions involving it as a monomer. Consequently, information regarding the tailoring of polymer properties through its incorporation is also absent from the current scientific record.
Due to the lack of specific research findings, it is not possible to provide a detailed article on the applications of this compound in materials science and polymer chemistry as outlined. The potential applications remain hypothetical until specific research is conducted and published.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like 2-[(2-Furylmethyl)amino]ethanol, which possesses both a secondary amine and a hydroxyl group, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and powerful techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a premier technique for assessing the purity of non-volatile compounds and for their quantification. tcichemicals.comhitachi-hightech.comwho.int For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for purity determination would involve injecting a solution of the compound onto a C8 or C18 column. nih.govchegg.com The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve the main compound from any impurities. For instance, a mobile phase starting with a high percentage of an aqueous buffer (e.g., phosphate (B84403) buffer) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the elution of compounds across a range of polarities. nih.govshimadzu.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the furan (B31954) ring in the molecule absorbs UV light.
Quantitative analysis by HPLC requires the establishment of a calibration curve using standards of known concentration. shimadzu.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. This method is highly effective for determining the exact amount of the compound in a sample and for quantifying impurities once they have been identified. shimadzu.comshimadzu.com The method's performance is validated by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.govresearchgate.net
HPLC Method Parameters for Furan Derivatives and Amino Alcohols
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govchegg.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% Acetic Acid or Phosphate Buffer) and an organic modifier (e.g., Acetonitrile, Methanol) | nih.govshimadzu.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govchegg.com |
| Detector | Diode Array Detector (DAD) or UV Detector | nih.govresearchgate.net |
| Injection Volume | 2 - 20 µL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself has a relatively high boiling point due to its polar functional groups, GC-MS is invaluable for identifying volatile impurities that may be present from its synthesis. These could include starting materials like furfuryl alcohol or other volatile byproducts. nih.govversatilevinegar.org
For GC analysis, direct injection of this compound can be challenging due to its polarity, which can lead to poor peak shape and interaction with the GC column. nih.govsigmaaldrich.com Therefore, analysis often requires derivatization to convert the polar amine and hydroxyl groups into less polar, more volatile moieties. sigmaaldrich.comresearchgate.net
Headspace GC-MS is a particularly useful technique for analyzing volatile organic compounds in a sample without injecting the non-volatile components. nih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) above the sample, containing the volatile analytes, is injected into the GC-MS system. This is an effective way to screen for volatile contaminants like residual solvents or precursors such as furfural (B47365) and furfuryl alcohol. nih.govresearchgate.netresearchgate.net The mass spectrometer provides definitive identification of the separated compounds based on their unique mass fragmentation patterns. nih.govresearchgate.net
Typical GC-MS Conditions for Volatile Furan Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | HP-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | nih.gov |
| Carrier Gas | Helium | gcms.cz |
| Oven Program | Temperature gradient (e.g., start at 40-60°C, ramp to 250-300°C) | gcms.cz |
| Injection Mode | Split/Splitless or Headspace | nih.govgcms.cz |
| Detector | Mass Spectrometer (MS) | nih.gov |
| MS Mode | Scan or Selected Ion Monitoring (SIM) | researchgate.net |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. greyhoundchrom.com For a compound like this compound, this is particularly useful to enhance detection sensitivity in HPLC or to improve volatility for GC analysis. sigmaaldrich.comthermofisher.com
For HPLC analysis, derivatization often involves attaching a chromophore or fluorophore to the molecule. thermofisher.comlibretexts.org Since the compound contains a secondary amine, reagents that react with this functional group are suitable.
9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form highly fluorescent derivatives, significantly lowering detection limits. thermofisher.comlibretexts.org
o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov While OPA does not react with secondary amines like this compound directly, this selectivity can be used to quantify primary amine impurities. researchgate.net To analyze secondary amines, a two-step process or a different reagent is necessary.
Other reagents like dabsyl chloride and phenyl isothiocyanate (PIT) are also effective for derivatizing secondary amines, forming stable products with strong UV absorbance. rsc.org
For GC analysis, derivatization aims to increase volatility and thermal stability. nih.gov Silylation is a common technique where active hydrogens in the amine and hydroxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach involves acylation or esterification using reagents like alkyl chloroformates. researchgate.net
Common Derivatization Reagents for Amino Groups
| Reagent | Target Group(s) | Analytical Technique | Benefit | Reference |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC | Fluorescence Enhancement | thermofisher.comlibretexts.org |
| o-Phthalaldehyde (OPA) with thiol | Primary Amines | HPLC | Fluorescence Enhancement | nih.govresearchgate.net |
| Dabsyl Chloride | Primary and Secondary Amines | HPLC | UV/Vis Detection | rsc.org |
| MTBSTFA | Amines, Hydroxyls (Silylation) | GC-MS | Increases Volatility | sigmaaldrich.com |
| Alkyl Chloroformates | Amines, Hydroxyls (Acylation) | GC-MS | Increases Volatility | researchgate.net |
Quality Control and Purity Assurance in Academic Research
In academic research, ensuring the purity and identity of a synthesized or purchased compound like this compound is paramount for the validity and reproducibility of experimental results. moravek.comnih.gov Quality control (QC) encompasses all the procedures undertaken to guarantee that the compound meets a defined set of quality criteria. eurachem.orgeurachem.org
The first step in quality assurance is the unambiguous confirmation of the compound's structure, typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Following structural confirmation, the purity of the compound must be assessed. nih.gov
Purity is a measure of the desired compound relative to any contaminants or impurities. wisdomlib.org For research chemicals, a minimum purity standard of 99% is often required. moravek.com HPLC is a primary tool for purity assessment, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. The presence of impurities can arise from starting materials, byproducts of the synthesis, or degradation over time. moravek.com
A comprehensive QC process in a research setting should include:
Identity Confirmation: Verifying the chemical structure.
Purity Assessment: Quantifying the percentage of the desired compound, typically using HPLC.
Impurity Profiling: Identifying and, if necessary, quantifying significant impurities. nih.gov This is crucial as even small amounts of reactive impurities can affect experimental outcomes.
Documentation: Maintaining detailed records of the synthesis, purification, and analytical results for each batch of the compound.
Adherence to these quality control principles ensures that research conducted with this compound is built upon a foundation of well-characterized and reliable starting material. clinisciences.comazom.comreagent.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
